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Compound of Interest

Compound Name:
6-(Bromomethyl)quinoline

hydrobromide

Cat. No.: B1524749 Get Quote

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthetic applications, and handling protocols for 6-(Bromomethyl)quinoline hydrobromide.

Tailored for researchers, medicinal chemists, and drug development professionals, this

document elucidates the compound's role as a versatile electrophilic building block for

introducing the quinoline scaffold into novel molecules. The guide details its structural

characteristics, solubility, and stability, and presents a field-proven, representative protocol for

its use in nucleophilic substitution reactions, explaining the causality behind experimental

choices. Emphasis is placed on safety, handling, and storage to ensure both experimental

success and user safety. All technical information is grounded in authoritative sources to uphold

the highest standards of scientific integrity.

Compound Profile and Strategic Importance
6-(Bromomethyl)quinoline hydrobromide is a key chemical intermediate valued for its

reactive bromomethyl group attached to a stable quinoline core. The quinoline ring is a

privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved

drugs, including antimalarials, kinase inhibitors, and antibacterials. The presence of the

benzylic bromide makes this compound an excellent alkylating agent, enabling the covalent

linkage of the quinoline moiety to a wide array of nucleophiles. This guide serves as a technical

resource for leveraging its reactivity in a controlled and effective manner.
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Compound Identification:

Identifier Value Source

IUPAC Name
6-(bromomethyl)quinolin-1-ium

bromide
[1]

CAS Number 111539-61-0 [2]

Molecular Formula C₁₀H₉Br₂N [2]

Molecular Weight 304.99 g/mol [2]

Canonical SMILES
C1=CC(=CC2=C1N=CC=C2C

Br)Br
[3]

InChI Key
YWJCFJMYLMTGSP-

UHFFFAOYSA-N
[3]

Molecular Structure Diagram:

Caption: Structure of 6-(Bromomethyl)quinoline Hydrobromide salt.

Physicochemical Properties
A thorough understanding of the compound's properties is critical for designing robust

experimental procedures, ensuring stability, and achieving desired reaction outcomes.

Tabulated Physicochemical Data:
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Property Value Source

Appearance
Off-white to yellow or brown

solid/powder
[1]

Melting Point 214-218 °C

Solubility
Soluble in DMSO and

Methanol.

Stability

Stable under recommended

storage conditions. Light

sensitive.

Storage Conditions

Store at 2-8°C, under an inert

gas atmosphere (e.g., Argon or

Nitrogen). Keep container

tightly sealed in a dry, well-

ventilated location.

Experimental Protocols: Nucleophilic Alkylation
The primary utility of 6-(Bromomethyl)quinoline hydrobromide is as an electrophile in Sₙ2

reactions. The following is a detailed, self-validating protocol for a representative alkylation of a

generic nucleophile (e.g., a phenol or an amine).

Experimental Workflow Diagram:
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Reaction Setup

Reaction Execution

Work-up & Purification

1. Dissolve Nucleophile (1.0 eq)
and Base (1.1-2.2 eq) in

anhydrous polar aprotic solvent (e.g., DMF)

2. Add 6-(Bromomethyl)quinoline
hydrobromide (1.0-1.2 eq)

to the mixture

3. Stir at controlled temperature
(e.g., RT - 60°C) under

inert atmosphere (N₂ or Ar)

4. Monitor reaction by TLC or LC-MS
for consumption of starting material

5. Quench with H₂O and
extract with organic solvent

(e.g., Ethyl Acetate)

Reaction Complete

6. Wash organic layer, dry (Na₂SO₄),
filter, and concentrate

7. Purify crude product via
column chromatography

8. Characterize final product
(NMR, MS, etc.)

Click to download full resolution via product page

Caption: Step-by-step workflow for nucleophilic alkylation.
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Detailed Step-by-Step Methodology:

Preparation of Nucleophile Solution: In a flame-dried, round-bottom flask equipped with a

magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (e.g., 4-

methoxyphenol, 1.0 eq.) in anhydrous dimethylformamide (DMF). Add a suitable base (e.g.,

potassium carbonate, K₂CO₃, 2.2 eq.).

Expertise & Causality: The hydrobromide salt consumes one equivalent of base.

Therefore, a total of at least two equivalents are required: one to neutralize the HBr salt

and another to deprotonate the nucleophile, rendering it active for the Sₙ2 attack.

Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent to the

corresponding alcohol[4].

Addition of Electrophile: To the stirring suspension, add 6-(Bromomethyl)quinoline
hydrobromide (1.1 eq.) portion-wise at room temperature.

Trustworthiness: Portion-wise addition helps to control any potential exotherm. A slight

excess of the electrophile ensures complete consumption of the potentially more valuable

nucleophile.

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and

stir vigorously.

Expertise & Causality: Moderate heating increases the reaction rate for less reactive

nucleophiles. Polar aprotic solvents like DMF are ideal as they solvate the cation, leaving

the nucleophilic anion exposed and highly reactive, which favors the Sₙ2 pathway.

Reaction Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and

analyze by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS). The reaction is complete when the limiting reagent (typically the

nucleophile) is no longer observed.

Aqueous Work-up: After cooling to room temperature, pour the reaction mixture into water

and transfer to a separatory funnel. Extract the aqueous phase three times with a suitable

organic solvent like ethyl acetate.
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Isolation: Combine the organic extracts, wash with brine to remove residual DMF and salts,

dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure

to yield the crude product.

Purification: Purify the residue by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure

alkylated product.

Characterization: Confirm the identity and purity of the final product using standard analytical

techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity, Applications, and Mechanistic Insights
The reactivity of 6-(Bromomethyl)quinoline hydrobromide is dominated by the electrophilic

nature of the benzylic carbon. The bromide is an excellent leaving group, and the adjacent

quinoline ring system stabilizes the transition state of Sₙ2 reactions.

Diagram of Synthetic Utility:

Nucleophile Classes

Resulting Functional Groups

6-(Bromomethyl)quinoline
hydrobromide

Phenols / Alcohols
(R-OH)

 O-Alkylation

Amines
(R₂NH)

 N-Alkylation

Thiols
(R-SH)

 S-Alkylation

Carboxylates
(R-COO⁻)

 Esterification

Quinolinyl Methyl Ethers Substituted Amines Quinolinyl Methyl Thioethers Quinolinyl Methyl Esters
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Caption: Versatile synthetic applications of the title compound.

This versatile reactivity makes it an essential building block in the synthesis of:

Kinase Inhibitors: Many small molecule kinase inhibitors utilize a quinoline core for binding to

the ATP pocket of the enzyme. This reagent provides a direct route to tether this core to

other pharmacophoric fragments.

Fluorescent Probes and Materials: The quinoline system is inherently fluorescent.

Derivatives synthesized from this reagent can be used to create molecular probes for

biological imaging or functional organic materials.

PROTACs and Molecular Glues: As a "linker-ready" building block, it is valuable in the

synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules in

modern drug discovery.[2]

Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Class: Irritant. Harmful if swallowed. Causes skin irritation and serious eye irritation.

May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles with side shields, and a lab coat. All handling of the solid should be performed in a

certified chemical fume hood to avoid inhalation of the powder.

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid

material, place it in a sealed container, and dispose of it as hazardous chemical waste.

First Aid:

Skin Contact: Immediately wash the affected area with copious amounts of soap and

water. Remove contaminated clothing.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with

water and seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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